molecular formula C12H11FO3 B14298782 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid CAS No. 121365-29-5

6-(4-Fluorophenyl)-4-oxohex-5-enoic acid

Cat. No.: B14298782
CAS No.: 121365-29-5
M. Wt: 222.21 g/mol
InChI Key: GOWSFZCBDAHSAE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Hydrolysis and Decarboxylation: The intermediate compound is then subjected to hydrolysis and decarboxylation to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenyl)-4-oxohex-5-enoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorobenzaldehyde
  • 4-Fluorophenylpropanoic acid

Comparison: 6-(4-Fluorophenyl)-4-oxohex-5-enoic acid is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a hexenoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

121365-29-5

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-oxohex-5-enoic acid

InChI

InChI=1S/C12H11FO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

GOWSFZCBDAHSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CCC(=O)O)F

Origin of Product

United States

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